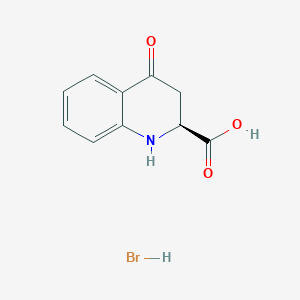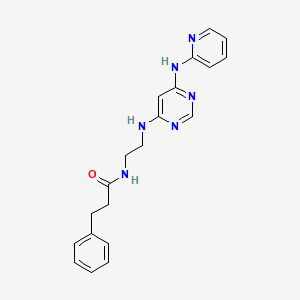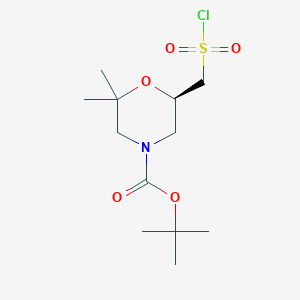
N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 481.5 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Antiarrhythmic Activity
Research has identified the significant potential of compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, particularly in the context of developing antiarrhythmic agents. One of the compounds studied extensively, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate), exhibited notable oral antiarrhythmic activity in animal models. This compound was selected for clinical trials, highlighting its significance in the pharmaceutical field for treating arrhythmias (Banitt, Bronn, Coyne, & Schmid, 1977).
Chemical Synthesis and Characterization
Another aspect of research on N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide focuses on its synthesis and the characterization of its chemical properties. Studies have explored various synthetic routes and modifications to create derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis and properties of semifluorinated aromatic polyamides highlight the organo-soluble nature of these polymers, which could have implications for their use in advanced materials technologies (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Applications in Polymer Science
The chemical structure of this compound has also been incorporated into the development of novel polymers. Research into organo-soluble aromatic polyamides, for example, demonstrates the potential for using these materials in a variety of applications, ranging from advanced coatings to high-performance materials due to their thermal stability and mechanical properties (Bera et al., 2012).
Propiedades
IUPAC Name |
N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO3/c1-2-5-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h3-4,6H,2,5,7-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZOTITOJYIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)
![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)
![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)


![7-Fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674010.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)
![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)


